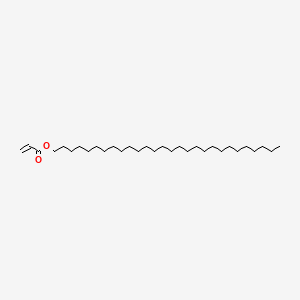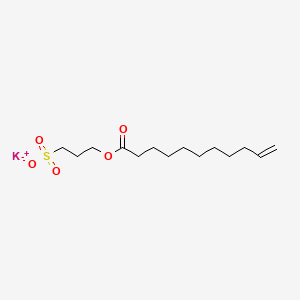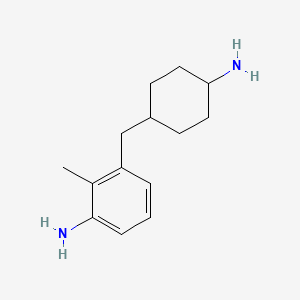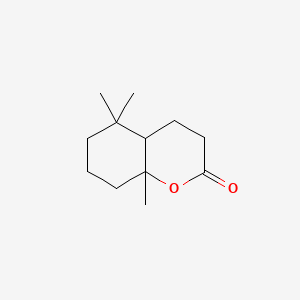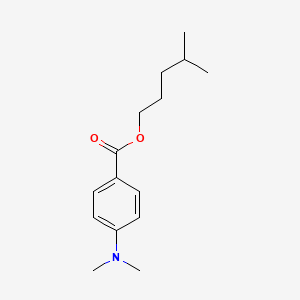
4-Methylpentyl 4-(dimethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpentyl 4-(dimethylamino)benzoate is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.34862 g/mol . This compound is characterized by the presence of a benzoate ester functional group, which is substituted with a 4-(dimethylamino) group and a 4-methylpentyl group. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 4-methylpentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpentyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methylpentyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Methylpentyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar structure but with a methyl group instead of a 4-methylpentyl group.
Ethyl 4-(dimethylamino)benzoate: Similar structure but with an ethyl group instead of a 4-methylpentyl group.
Propyl 4-(dimethylamino)benzoate: Similar structure but with a propyl group instead of a 4-methylpentyl group.
Uniqueness
4-Methylpentyl 4-(dimethylamino)benzoate is unique due to the presence of the 4-methylpentyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
84604-80-8 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
4-methylpentyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C15H23NO2/c1-12(2)6-5-11-18-15(17)13-7-9-14(10-8-13)16(3)4/h7-10,12H,5-6,11H2,1-4H3 |
Clave InChI |
UXQNDGIUVXGSEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOC(=O)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


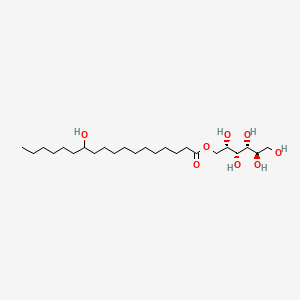

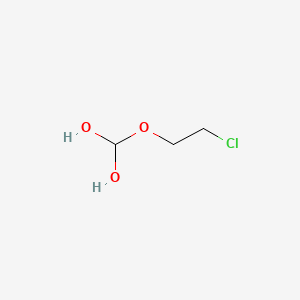
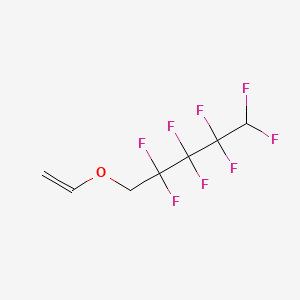
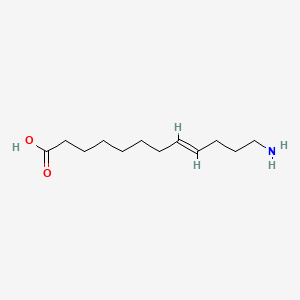
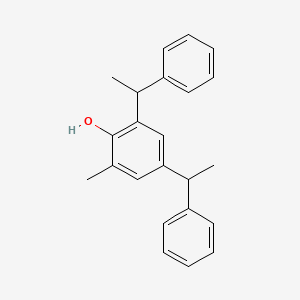
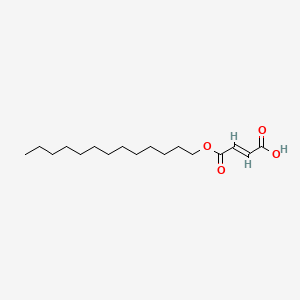
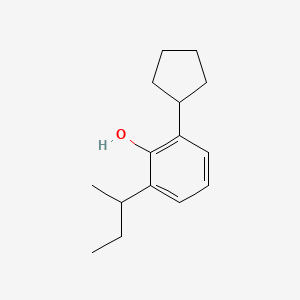
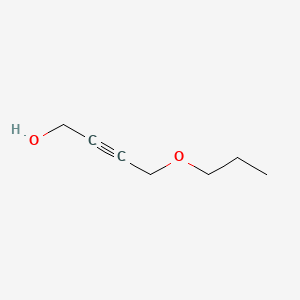
![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
